molecular formula C17H15NO4S2 B2899429 N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034489-12-6

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2899429
CAS No.: 2034489-12-6
M. Wt: 361.43
InChI Key: UPFQOVWJXIMLLF-UHFFFAOYSA-N
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Description

The compound “N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule that contains several heterocyclic components, including a thiophene ring, a furan ring, and a dihydrobenzofuran ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its constituent atoms. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a dihydrobenzofuran ring (a fused ring system containing a benzene ring and a dihydrofuran ring) .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the heteroatoms (sulfur in the thiophene ring and oxygen in the furan and dihydrobenzofuran rings) and the functional groups attached to these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heteroatoms and the functional groups could influence its polarity, solubility, and stability .

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been studied for its potential applications in various fields, including immunology, cancer research, and drug delivery. In immunology, this compound has been used as an adjuvant to enhance the immune response to vaccines. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in animal models. In drug delivery, this compound has been used to target specific cells and tissues, improving the efficacy and safety of drug delivery systems.

Mechanism of Action

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exerts its effects through multiple mechanisms, including activation of immune cells, inhibition of tumor cell proliferation and migration, and modulation of signaling pathways. This compound has been shown to activate dendritic cells and enhance antigen presentation, leading to an enhanced immune response. This compound also inhibits the expression of matrix metalloproteinases, which are involved in tumor cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of cytokine production, induction of apoptosis, and inhibition of angiogenesis. This compound has been shown to increase the production of pro-inflammatory cytokines, such as interleukin-12 and tumor necrosis factor-alpha, leading to an enhanced immune response. This compound also induces apoptosis in tumor cells, leading to cell death. Additionally, this compound inhibits angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has several advantages for lab experiments, including its stability, solubility, and specificity for immune cells and tumor cells. However, this compound has limitations, including its potential toxicity and the need for further optimization of its synthesis method.

Future Directions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has several potential future directions, including further optimization of its synthesis method, development of novel drug delivery systems, and clinical trials for its use in cancer treatment and vaccine adjuvants. Additionally, this compound can be modified to improve its specificity and reduce its potential toxicity, leading to safer and more effective treatments.

Synthesis Methods

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can be synthesized through a multi-step process involving the reaction of thiophene-2-carbaldehyde with furfural, followed by reduction and alkylation reactions. The final compound is obtained through sulfonation of the resulting product. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of this compound.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c19-24(20,14-4-6-15-12(10-14)7-8-21-15)18-11-13-3-5-16(22-13)17-2-1-9-23-17/h1-6,9-10,18H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFQOVWJXIMLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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